molecular formula C6H8N4O B12084530 4-Hydrazinylpicolinamide

4-Hydrazinylpicolinamide

Cat. No.: B12084530
M. Wt: 152.15 g/mol
InChI Key: DKGOYSHLWXPSSR-UHFFFAOYSA-N
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Description

4-Hydrazinylpicolinamide is a chemical compound with the molecular formula C6H8N4O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group attached to a picolinamide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpicolinamide typically involves the reaction of picolinic acid with hydrazine. The process can be carried out under various conditions, including refluxing in an appropriate solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazinyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like electrosynthesis have also been explored for the preparation of amides, including this compound, due to their green and sustainable nature .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinylpicolinamide derivatives .

Scientific Research Applications

4-Hydrazinylpicolinamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Hydrazinylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The compound’s hydrazinyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 4-Hydrazinylbenzoic acid
  • 4-Hydrazinylpyridine
  • 4-Hydrazinylquinoline

Comparison: Compared to these similar compounds, 4-Hydrazinylpicolinamide exhibits unique properties due to the presence of the picolinamide moietyFor example, while 4-Hydrazinylbenzoic acid and 4-Hydrazinylpyridine share similar hydrazinyl groups, the picolinamide structure in this compound provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

4-hydrazinylpyridine-2-carboxamide

InChI

InChI=1S/C6H8N4O/c7-6(11)5-3-4(10-8)1-2-9-5/h1-3H,8H2,(H2,7,11)(H,9,10)

InChI Key

DKGOYSHLWXPSSR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1NN)C(=O)N

Origin of Product

United States

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